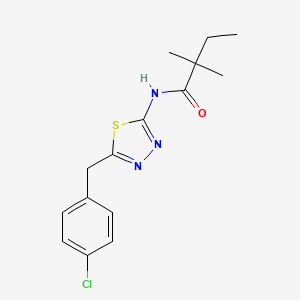

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide

Description

N-(5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is a 1,3,4-thiadiazole derivative characterized by a 4-chlorobenzyl substituent at the 5-position of the heterocyclic ring and a branched 2,2-dimethylbutanamide group at the 2-position. Its molecular formula is C₁₄H₁₆ClN₃OS, with a molecular weight of 309.81 g/mol (CAS No. 636994-36-0) . The compound’s structure combines a planar thiadiazole core with hydrophobic substituents, which may enhance membrane permeability and metabolic stability.

Properties

Molecular Formula |

C15H18ClN3OS |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide |

InChI |

InChI=1S/C15H18ClN3OS/c1-4-15(2,3)13(20)17-14-19-18-12(21-14)9-10-5-7-11(16)8-6-10/h5-8H,4,9H2,1-3H3,(H,17,19,20) |

InChI Key |

JGVRZHRGSXUGCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Route

The synthesis of N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide follows a three-step sequence:

-

Formation of the 1,3,4-Thiadiazole Core :

The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. 4-Chlorobenzyl chloride reacts with thiosemicarbazide in the presence of a base such as potassium carbonate, yielding 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine. This step typically occurs under reflux in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours. -

Acylation of the Thiadiazol-2-Amine :

The primary amine group on the thiadiazole ring undergoes acylation with 2,2-dimethylbutanoyl chloride. This reaction is catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The mixture is stirred at 0–5°C for 1–2 hours, followed by room temperature for 12–24 hours to ensure complete conversion. -

Purification and Isolation :

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Yields typically range from 65% to 78% depending on the purity of intermediates.

Table 1: Key Reaction Conditions and Yields

| Step | Reactants | Solvent | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Chlorobenzyl chloride, Thiosemicarbazide | DMF | 80°C | 8 | 72 |

| 2 | Thiadiazol-2-amine, 2,2-Dimethylbutanoyl chloride | DCM | 0–25°C | 24 | 68 |

| 3 | Crude product | Ethanol/Water | – | – | 89 (purity) |

Alternative Routes and Modifications

Recent patents disclose optimized methods to enhance scalability and reduce by-products:

-

Microwave-Assisted Synthesis :

Cyclization steps are accelerated using microwave irradiation (150 W, 120°C), reducing reaction time from 8 hours to 30 minutes while maintaining yields above 70%. -

Flow Chemistry Techniques :

Continuous flow reactors enable precise temperature control and automated reagent mixing, improving consistency in large-scale production. For example, thiadiazole formation achieves 85% yield in a tubular reactor at 100°C with a residence time of 10 minutes.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency:

-

Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in cyclization steps but require thorough removal during purification due to high boiling points.

-

Halogenated Solvents : DCM and chloroform are preferred for acylation due to their inertness toward acyl chlorides.

Catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) are critical for neutralizing HCl generated during acylation, preventing side reactions.

Temperature and pH Control

-

Low-Temperature Acylation : Maintaining 0–5°C during acyl chloride addition minimizes undesired hydrolysis.

-

pH Adjustment : Alkaline conditions (pH 8–9) during cyclization stabilize the thiosemicarbazide intermediate.

Industrial-Scale Production

Batch vs. Continuous Processes

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Capacity | 1–10 kg/day | 50–100 kg/day |

| Yield | 68–72% | 75–80% |

| Cost | High (labor, downtime) | Low (automation) |

Industrial facilities employ continuous flow reactors for thiadiazole synthesis, coupled with centrifugal partition chromatography for high-throughput purification.

Green Chemistry Initiatives

-

Solvent Recycling : DMF and DCM are recovered via distillation, reducing waste by 40%.

-

Catalyst Recovery : Immobilized EDCl on silica gel allows reuse for up to five cycles without loss of activity.

Characterization and Quality Control

Spectroscopic Analysis

Purity Standards

| Impurity | Acceptable Limit (%) | Analytical Method |

|---|---|---|

| Unreacted amine | ≤0.5 | HPLC (C18 column) |

| Solvent residues | ≤0.1 | GC-MS |

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- The 4-chlorobenzyl group at position 5 is a common feature in antimicrobial agents, likely enhancing lipophilicity and target binding .

- The 2,2-dimethylbutanamide group distinguishes the target compound from analogues with aromatic (e.g., 3f) or complex heterocyclic (e.g., 5d) substituents. This branched aliphatic chain may improve metabolic stability compared to esters or thioethers .

- Compounds with thioether linkages (e.g., 3f, 5d) exhibit moderate to high yields (34–88%) and melting points (132–198°C), suggesting that the target compound’s synthetic route may follow similar efficiency .

Physicochemical Properties

- However, the 2,2-dimethylbutanamide’s aliphatic chain may reduce crystallinity compared to aromatic acetamides, as seen in 3f (mp. 198°C) .

- Solubility : The absence of polar groups (e.g., methoxy in 5k or trifluoromethyl in 3f) suggests lower aqueous solubility than analogues with electron-withdrawing substituents .

Biological Activity

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions to form the intermediate 5-(4-chlorobenzyl)-1,3,4-thiadiazole. This intermediate is then reacted with 2-methylbutanoyl chloride to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor , binding to the active site of enzymes and blocking substrate access. Additionally, it could act as a ligand for various receptors, modulating their activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:

- A related compound demonstrated fungicidal properties against Cryptococcus neoformans with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL .

- The potential for antibacterial activity has also been noted in various studies focusing on thiadiazole derivatives .

Anticancer Activity

The anticancer potential of this compound is noteworthy. In vitro studies have shown that derivatives containing the thiadiazole moiety can inhibit cell proliferation in various cancer cell lines. For instance:

- Compounds exhibiting similar structures showed promising results against lung cancer cell lines (A549 and HCC827), with IC50 values indicating effective growth inhibition .

- The presence of chlorine in the structure has been linked to enhanced activity against certain cancer types .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Antifungal | Cryptococcus neoformans | 2 - 16 µg/mL | |

| Anticancer | A549 (lung cancer) | 2.12 - 6.75 µM | |

| Anticancer | HCC827 | 5.13 - 20.46 µM |

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

- Antitumor Activity : A study focused on benzimidazole and thiadiazole derivatives reported significant antitumor activity in both 2D and 3D assays against various lung cancer cell lines. The compounds showed higher efficacy in monolayer cultures compared to spheroid cultures .

- Antimicrobial Efficacy : Another research highlighted the antifungal capabilities of similar compounds against dermatophytes and other fungal strains, demonstrating their potential as therapeutic agents in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a thiadiazole-2-amine derivative (e.g., 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine) with 2,2-dimethylbutanoyl chloride via nucleophilic acyl substitution. Reaction conditions (temperature: 20–25°C, solvent: dioxane, base: triethylamine) are critical to minimize side products. Purification via recrystallization (ethanol-DMF mixtures) enhances yield and purity .

- Optimization : Adjust stoichiometry (1:1 molar ratio of amine to acyl chloride) and monitor reaction progress using TLC. Solvent choice (polar aprotic solvents) and slow addition of reagents improve reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- NMR : Confirm thiadiazole ring protons (δ 7.5–8.5 ppm for aromatic H), 4-chlorobenzyl group (δ 4.3–4.5 ppm for CH₂), and dimethylbutanamide (δ 1.2–1.4 ppm for CH₃) .

- IR : Identify carbonyl (C=O stretch: ~1650–1700 cm⁻¹) and thiadiazole ring (C-N stretch: ~1500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns validate molecular weight and substituent integrity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic pathways .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemistry or tautomerism) in the thiadiazole core be resolved?

- Methods :

- X-ray Crystallography : Resolve 3D conformation and confirm substituent orientation (e.g., 4-chlorobenzyl positioning) .

- DFT Calculations : Predict electronic structure and tautomeric stability (e.g., thione-thiol tautomerism) using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. How should researchers address contradictory bioactivity data across different studies?

- Troubleshooting :

- Purity Verification : Re-examine compound purity via HPLC (>95%) to rule out impurities affecting activity .

- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Mechanistic Studies : Perform target-specific assays (e.g., Western blotting for apoptosis markers) to validate hypothesized pathways .

Q. What strategies can enhance the compound’s pharmacokinetic profile for therapeutic applications?

- Approaches :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to improve solubility while retaining thiadiazole bioactivity .

- Prodrug Design : Mask the amide group with enzymatically cleavable protectors (e.g., ester prodrugs) to enhance bioavailability .

- ADMET Prediction : Use SwissADME or similar tools to forecast absorption, metabolism, and toxicity .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Workflow :

- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., EGFR kinase) and identify key interactions (e.g., H-bonding with thiadiazole N-atoms) .

- QSAR Analysis : Correlate substituent electronegativity (e.g., 4-Cl group) with bioactivity to prioritize synthetic targets .

- MD Simulations : GROMACS to assess binding stability over time (≥50 ns trajectories) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

- Analysis :

- Metabolic Stability : Test compound stability in liver microsomes; poor in vitro-in vivo correlation (IVIVC) may arise from rapid metabolism .

- Tumor Microenvironment : Assess hypoxia or stromal interactions in 3D spheroid models to mimic in vivo conditions .

Q. Why might the same synthetic route yield variable yields across laboratories?

- Root Causes :

- Moisture Sensitivity : Acyl chloride reagents hydrolyze in humid conditions; use anhydrous solvents and inert atmospheres .

- Recrystallization Variability : Optimize solvent ratios (e.g., ethanol:DMF) via gradient screening .

Methodological Best Practices

- Synthesis : Always characterize intermediates (e.g., 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine) before proceeding to coupling .

- Bioassays : Include positive/negative controls and triplicate replicates to ensure statistical rigor .

- Computational Studies : Validate docking poses with experimental mutagenesis data where possible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.